DL-Ppmp

Description

Propriétés

IUPAC Name |

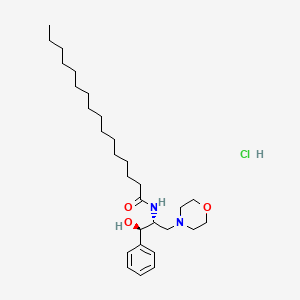

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Stereochemical Characterization of Phenyl Palmitoylamino Morpholino Propanols

Synthetic Methodologies for DL-Ppmp and Related Analogues

The synthesis of this compound and its related analogues typically involves constructing the propanolamine (B44665) core and then incorporating the palmitoyl (B13399708) and morpholino groups.

Established Synthetic Pathways

Established synthetic routes for PPMP derivatives often involve a series of steps starting from readily available precursors. While specific detailed protocols for this compound synthesis were not extensively detailed in the search results, related ceramide analogs with a similar propanolamine structure have been synthesized. For instance, the synthesis of 1-(4′-hydroxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol, a related compound, involves a detailed synthetic scheme that includes placing and removing a protecting group on a hydroxyl group. google.com Another related compound, PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol), which differs from PPMP only in the acyl chain length, is a known inhibitor of the glycosyltransferase that synthesizes glucosylceramide, suggesting similar synthetic strategies may be employed for PPMP. google.comgoogle.com These established pathways often involve reactions to form the amide bond with palmitic acid and incorporate the morpholine (B109124) moiety.

Emerging Synthetic Strategies

While the search results did not highlight specific "emerging" synthetic strategies solely focused on this compound, research in related areas of asymmetric synthesis and the synthesis of complex lipids and their analogs provides potential avenues. Studies on the enantioselective synthesis of nitrogen-containing heterocycles, such as dihydropyridines and tetrahydropyridines, using organocatalytic approaches demonstrate advancements in controlling stereochemistry during cyclization reactions. acs.orgnih.govresearchgate.net These methodologies, involving reactions like the Mannich reaction and subsequent cyclizations, could potentially be adapted or provide inspiration for more efficient and stereoselective routes to the PPMP core structure. Additionally, the synthesis of sphingolipids and their stereoisomers for investigating biological activities suggests ongoing efforts in developing precise synthetic methods for this class of compounds. nih.govpharm.or.jp

Stereochemical Aspects and Isomerism of Phenyl-Palmitoylamino-Morpholino-Propanols

The stereochemistry of PPMP is crucial due to the presence of chiral centers, leading to different stereoisomers with potentially varying biological activities. PPMP, with the general structure 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, has two chiral centers, allowing for the existence of diastereomers (threo and erythro) and enantiomers (D and L for each diastereomer).

Distinctions Between DL-threo-PPMP and D-threo-PPMP Enantiomers

DL-threo-PPMP represents the racemic mixture of the threo diastereomer, containing both the D-threo and L-threo enantiomers. glpbio.comcaymanchem.comchemicalbook.comsigmaaldrich.com D-threo-PPMP, also known as 1R,2R-(+)-1-phenyl-2-palmitoylamino-3-N-morpholine-1-propanol, is the specific enantiomer with the (1R,2R) absolute configuration. caymanchem.comsigmaaldrich.com Research indicates that the different stereoisomers of PPMP can exhibit distinct biological activities. For example, D-threo-PPMP is described as the active enantiomer and the enzymatic inhibitory component of the racemic DL-threo-PPMP, particularly in its inhibition of glucosylceramide synthase. caymanchem.comtargetmol.com Studies have shown that D-threo-PPMP can induce a significant reduction in cell growth and inhibit DNA synthesis in certain cell lines. caymanchem.comtargetmol.com The threo configuration itself is also significant, as indicated by the common reference to "DL-threo-PPMP" and "D-threo-PPMP" in the literature concerning GCS inhibition. glpbio.comcaymanchem.comgoogle.comgoogle.comchemicalbook.comsigmaaldrich.comcaymanchem.comsigmaaldrich.com This highlights the importance of controlling the relative stereochemistry (threo/erythro) and the absolute stereochemistry (D/L) during synthesis to obtain the desired biological profile.

Approaches for Enantioselective Synthesis

Achieving enantioselective synthesis of specific PPMP stereoisomers, such as D-threo-PPMP, is important for studying their individual biological effects and potential therapeutic applications. While direct methods for the enantioselective synthesis of PPMP were not explicitly detailed, the broader field of enantioselective synthesis provides relevant approaches. Techniques such as asymmetric catalysis, including organocatalysis and transition metal catalysis, are widely used to control stereochemistry during chemical reactions. acs.orgnih.govresearchgate.netpharm.or.jprsc.org For instance, enantioselective Mannich reactions and subsequent cyclizations have been developed to synthesize chiral nitrogen-containing compounds with high enantioselectivity. acs.orgnih.govresearchgate.net Chiral auxiliaries and ligands can also be employed to direct the stereochemical outcome of reactions. The synthesis of other chiral sphingolipids and ceramide analogs often involves strategies to control the stereocenters present in the molecule. nih.govpharm.or.jp Furthermore, methods for differentiating chiral enantiomers using techniques like NMR spectroscopy with chiral solvating agents are employed for stereochemical analysis and confirmation of enantiomeric purity. nih.gov These general approaches in asymmetric synthesis are applicable to the development of enantioselective routes for the synthesis of specific PPMP stereoisomers.

Molecular Mechanisms of Action of Dl Ppmp

Glucosylceramide Synthase (GCS) Inhibition

DL-Ppmp is a well-characterized inhibitor of the enzyme glucosylceramide synthase (GCS, EC 2.4.1.80). apexbt.com This enzyme catalyzes the first committed step in the biosynthesis of the vast majority of glycosphingolipids (GSLs) by transferring a glucose molecule from UDP-glucose to ceramide. nih.govoup.com As a structural analog of ceramide, this compound exerts its inhibitory effects by mimicking the natural substrate. oup.comdanaher.com

Kinetic Characterization of GCS Inhibition

The inhibitory action of this compound on Glucosylceramide Synthase (GCS) has been defined through kinetic studies. The compound acts as a competitive inhibitor with respect to ceramide, vying for the enzyme's active site. oup.com Research has established that PPMP is generally a more potent inhibitor of GCS and more cytotoxic than its shorter-chain homolog, DL-PDMP (the decanoyl- a C10 fatty acid chain-containing version). oup.comresearchgate.net The inhibitory potency of the racemic this compound mixture is characterized by a 50% inhibitory concentration (IC50) that varies depending on the cell type and experimental conditions. apexbt.com

| Parameter | Value | Description |

|---|---|---|

| Inhibition Type | Competitive | Inhibitor competes with the substrate (ceramide) for the active site. oup.com |

| IC50 | 2 - 20 µM | The concentration required to inhibit GCS activity by 50%. apexbt.com |

Molecular Basis of Enzyme-Ligand Interactions

The molecular mechanism of this compound's inhibitory action is rooted in its structural similarity to ceramide. The molecule's design, featuring a phenyl group, a hydroxyl group, and a long N-palmitoyl (C16) fatty acid chain, allows it to function as a substrate mimic. oup.comdanaher.com This configuration enables this compound to fit into the ceramide-binding pocket of the GCS active site.

Recent in silico molecular docking and dynamics simulations of the GCS enzyme have provided insights into the architecture of this active site. nih.gov These models show specific amino acid residues that form a pocket to accommodate the sphingoid base and fatty acid tail of ceramide. Although these studies did not specifically model this compound, it can be inferred that as a ceramide analog, this compound occupies this same pocket. The stereochemistry of the inhibitor is crucial for this interaction, with the D-threo isomer being the pharmacologically active form against GCS.

Sphingosine (B13886) Synthetase Inhibition in Parasitic Systems

In the context of parasitic systems, specifically the malaria parasite Plasmodium falciparum, this compound targets a different but related enzyme within the sphingolipid pathway. Research has identified its potent inhibitory activity against the parasite's sphingomyelin (B164518) synthase (SSS). pnas.org This enzyme is critical for the parasite's development within infected erythrocytes. pnas.org

Enzymatic Inhibition in Plasmodium falciparum

DL-threo-PPMP has been shown to effectively block the growth of multiple strains of P. falciparum by inhibiting its sphingomyelin synthase. pnas.org This inhibition disrupts an essential metabolic pathway required for the parasite's intraerythrocytic development. The effect is most pronounced during the early stages of the parasite's 48-hour life cycle, with ring and trophozoite stages being particularly vulnerable. pnas.org The antimalarial activity occurs at sub-micromolar concentrations, highlighting its potency against the parasite. abcam.co.jp

| Parasite Stage | Effect of Inhibition | IC50 (Antimalarial Activity) |

|---|---|---|

| Ring Stage | High sensitivity, growth arrest. pnas.org | 0.85 µM abcam.co.jp |

| Trophozoite Stage | High sensitivity, growth arrest. pnas.org | |

| Schizont Stage | Reduced sensitivity compared to earlier stages. pnas.org |

Substrate Mimicry and Target Specificity

Similar to its action on GCS, the inhibitory mechanism of this compound against the parasite's sphingomyelin synthase involves substrate mimicry. pnas.orgmedchemexpress.com It acts as an analog of ceramide, the substrate for SSS, thereby blocking the synthesis of sphingomyelin. This inhibition leads to the selective destruction of the tubulovesicular membrane (TVM) network, an interconnected system of membranes that the parasite establishes within the host erythrocyte cytoplasm for nutrient import and waste export. medchemexpress.comtargetmol.cn

The target specificity of this compound is noteworthy. While its primary target in mammalian cells is GCS, the essential target in P. falciparum is SSS. pnas.org This indicates a crucial dependency of the malaria parasite on the de novo synthesis of sphingomyelin for survival, making this pathway a specific vulnerability.

Comprehensive Modulation of Sphingolipid Metabolism

The inhibition of key enzymes by this compound results in a significant and comprehensive disruption of the highly interconnected sphingolipid metabolic network. The consequences extend both downstream and upstream of the inhibited enzyme, altering the cellular balance of critical bioactive lipids.

By blocking GCS, this compound prevents the formation of glucosylceramide, which serves as the precursor for hundreds of different complex glycosphingolipids, including gangliosides, globosides, and lactosides. oup.com This leads to a progressive depletion of these GSLs from cellular membranes, particularly the plasma membrane, where they are involved in cell signaling, recognition, and adhesion. nih.gov The specific GSLs that are depleted and the extent of their reduction can vary between different cell types. oup.comnih.gov

A direct upstream consequence of GCS inhibition is the potential accumulation of its substrate, ceramide. nih.govnih.gov As ceramide cannot be converted into glucosylceramide, its concentration can rise within the cell. Ceramide itself is a potent second messenger involved in regulating fundamental cellular processes, including apoptosis, cell cycle arrest, and autophagy. nih.gov Therefore, the modulation of sphingolipid metabolism by this compound can shift the cellular balance from pro-survival signaling (often associated with complex GSLs) towards pro-apoptotic signaling mediated by ceramide.

In P. falciparum, the inhibition of sphingomyelin synthase has profound effects on the parasite's ability to remodel the host cell and construct the membranes necessary for its growth and replication. pnas.org This disruption of membrane biogenesis is a critical factor in its antimalarial activity.

Ceramide Accumulation Profiles and Cellular Consequences

The primary and most direct consequence of this compound's inhibition of glucosylceramide synthase is the intracellular accumulation of its substrate, ceramide. This buildup is not uniform, with specific ceramide species showing significant increases.

Research has demonstrated that treatment with this compound leads to a robust accumulation of ceramides (B1148491) with specific acyl chain lengths. In particular, studies have reported a significant increase in C16-ceramide (palmitoyl-ceramide) and C22-ceramide apexbt.comcaymanchem.com. One study quantified this accumulation, showing an approximate 8-fold increase in C16-ceramide and a 10-fold increase in C22-ceramide following treatment with the compound apexbt.comcaymanchem.com.

The elevation of intracellular ceramide levels triggers a cascade of cellular events, profoundly impacting cellular homeostasis and signaling. These consequences include:

Endoplasmic Reticulum (ER) Stress: The accumulation of ceramides, particularly in the nuclear envelope, has been shown to induce ER stress nih.gov. This is often marked by the increased expression of proteins such as the CAAT/enhancer-binding protein homologous protein (CHOP), a key indicator of ER stress nih.gov.

Autophagy: this compound-induced ceramide accumulation is a potent trigger for autophagy, the cellular process of degrading and recycling cellular components. This is evidenced by the massive expression of microtubule-associated protein 1 light chain 3B (LC3B)-II, a well-established marker of autophagosome formation nih.gov.

Apoptosis: Elevated ceramide levels are strongly linked to the induction of apoptosis, or programmed cell death. Interestingly, this can occur through both caspase-dependent and -independent pathways nih.gov.

Cytokinesis Failure: The perturbation of the delicate balance between ceramides and glucosylated ceramides has been shown to interfere with the final stages of cell division, leading to cytokinesis failure and the formation of binucleated cells apexbt.comcaymanchem.com.

Metabolic Regulation: Ceramides are increasingly recognized as significant modulators of cellular metabolism. Their accumulation can inhibit critical signaling pathways, such as the Akt pathway, thereby slowing anabolic processes and promoting catabolism nih.gov. This has implications for conditions like insulin (B600854) resistance nih.gov.

Mitochondrial Dysfunction: Ceramide accumulation can directly impact mitochondrial function. It has been reported to perturb the mitochondrial membrane structure, leading to a reduction in electron transport chain activity and an increase in reactive oxygen species (ROS) production nih.gov.

Table 1: Ceramide Accumulation and Cellular Consequences Induced by this compound

| Accumulated Ceramide Species | Fold Increase (Approx.) | Cellular Consequence | Key Markers/Events |

|---|---|---|---|

| C16-Ceramide (Palmitoyl-Ceramide) | 8-fold | ER Stress | Increased CHOP expression |

| C22-Ceramide | 10-fold | Autophagy | Massive LC3B-II expression |

| Apoptosis | Caspase-independent mechanisms | ||

| Cytokinesis Failure | Formation of binucleated cells | ||

| Metabolic Dysregulation | Inhibition of Akt signaling |

Impact on Glycosphingolipid Biosynthesis and Degradation Pathways

This compound's primary mechanism of action is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids nih.gov. This inhibition has a profound and direct impact on the cellular levels of a wide array of downstream glycosphingolipids.

By blocking the conversion of ceramide to glucosylceramide, this compound effectively halts the production of the entire series of glucosphingolipids. This includes a concentration-dependent reduction in the cellular levels of glucosylceramide (GlcCer), lactosylceramide (B164483) (LacCer), and more complex globo-series glycosphingolipids such as GbOse3Cer and GbOse4Cer fishersci.com. The biosynthesis of gangliosides, which are sialic acid-containing glycosphingolipids crucial for neuronal function, is also significantly attenuated as they are derived from lactosylceramide.

Table 2: Impact of this compound on Glycosphingolipid Biosynthesis

| Pathway Step | Enzyme | Effect of this compound | Consequence |

|---|---|---|---|

| Ceramide to Glucosylceramide | Glucosylceramide Synthase | Inhibition | Blockade of the primary entry point into glycosphingolipid synthesis |

| Glucosylceramide to Lactosylceramide | Lactosylceramide Synthase | Substrate Depletion | Reduced synthesis of lactosylceramide and downstream glycosphingolipids |

Identification of Additional Molecular Targets

While the inhibition of glucosylceramide synthase is the principal mechanism of this compound, evidence suggests that its molecular interactions within the cell may be more complex.

Microtubule Binding and Dynamics Perturbation

The relationship between this compound and the microtubule network is an area of active investigation. While direct, high-affinity binding of this compound to tubulin has not been definitively established in the literature, there are several lines of evidence that suggest an interaction. The observation that this compound treatment leads to failures in cytokinesis, a process heavily dependent on the precise regulation of microtubule dynamics, points towards a potential role in modulating the microtubule cytoskeleton caymanchem.com. Furthermore, the induction of autophagy by this compound, characterized by the upregulation of the microtubule-associated protein LC3B-II, suggests a functional link to microtubule-related processes nih.gov. It is important to distinguish DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol from another compound referred to as "PPMP" in some studies, which has been identified as a tubulin-depolymerizing agent that binds to the colchicine-binding site of tubulin. The full chemical name of that compound is different, and thus, its actions cannot be directly attributed to this compound without further investigation.

Analysis of Potential Off-Target Interactions

Beyond its effects on sphingolipid metabolism and potential interactions with the cytoskeleton, research on related compounds suggests that this compound may have off-target effects. A notable example is the alteration of cellular cholesterol homeostasis. Studies using the D-PDMP stereoisomer, which also inhibits glucosylceramide synthase, have shown that it can inhibit the degradation of low-density lipoprotein (LDL) and lead to the accumulation of both cholesterol esters and free cholesterol in late endosomes and lysosomes mdpi.com. This effect on cholesterol trafficking and metabolism appears to be independent of its impact on glycosphingolipid synthesis, as a stereoisomer that does not inhibit this pathway still produces similar effects on cholesterol homeostasis mdpi.com. This suggests that this compound and its analogs may interact with proteins involved in cholesterol transport or metabolism, representing a significant off-target activity.

Table 3: Mentioned Compounds

| Compound Name | Full Chemical Name |

|---|---|

| This compound | DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol |

| D-PDMP | D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol |

| Glucosylceramide | Not applicable |

| Lactosylceramide | Not applicable |

| GbOse3Cer | Not applicable |

| GbOse4Cer | Not applicable |

| C16-ceramide | N-palmitoylsphingosine |

| C22-ceramide | N-lignoceroylsphingosine |

| CHOP | CAAT/enhancer-binding protein homologous protein |

Cellular and Biochemical Effects of Dl Ppmp

Regulation of Cell Proliferation and Viability

DL-threo-PPMP exerts significant effects on cell proliferation and viability, largely attributed to its inhibition of glucosylceramide synthase. Decreased GCS activity resulting from pharmacological inhibition by PPMP leads to an accumulation of ceramide, which can induce cytotoxicity. capes.gov.brnih.gov Studies using D-threo-PPMP, an enantiomer and the enzymatically active component of the racemic DL-threo-PPMP, have demonstrated a substantial reduction in cell growth. caymanchem.comtargetmol.com In MDCK kidney epithelial cells, D-threo-PPMP induced a 70% reduction in cell growth in vitro at a concentration of 20 µM and significantly inhibited DNA synthesis at 3 µM. caymanchem.comtargetmol.com

The effects of PPMP on proliferation have also been observed in pathogenic protozoa. PPMP was found to block in vitro replication of Giardia lamblia in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 3.5 µM. nih.govasm.org This inhibition of Giardia lamblia replication was irreversible at a concentration of 10 µM PPMP. nih.govasm.org Notably, this concentration did not affect mammalian cell metabolism in the context of these studies. nih.govasm.org

Research also suggests that gangliosides, which are downstream products of glucosylceramide synthesis, are involved in mediating the antiproliferative effects of certain compounds. Treatment with PPMP partially protected bovine retinal pericytes against a decrease in proliferation induced by glucosamine, supporting a role for gangliosides in this process. oup.com

Cell Cycle Progression Alterations

Inhibition of glucosylceramide synthesis by PPMP has been shown to affect cell cycle progression, particularly in the context of parasitic organisms. In Giardia lamblia, glucosylceramide synthesis inhibition impacts cell cycle progression. capes.gov.brnih.gov Specifically, PPMP treatment inhibited the completion of cell division in Giardia lamblia at a specific stage in late cytokinesis. nih.govasm.org This suggests that sphingolipid metabolism, modulated by PPMP, is crucial for proper cell cycle completion in this protozoan parasite.

Induction and Modulation of Autophagic Flux

DL-threo-PPMP has been reported to influence autophagy, a cellular process involving the degradation and recycling of cellular components. Inhibition of glucosylceramide synthase by DL-threo-PPMP stimulates autophagy flux in primary mouse neurons. caymanchem.comcaymanchem.comtargetmol.com This indicates a link between glucosylceramide metabolism and the regulation of autophagy in neuronal cells.

While studies on DL-threo-PPMP's direct impact on autophagy are ongoing, research on the related compound DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP), another GCS inhibitor, provides further insight into the relationship between sphingolipid modulation and autophagy. DL-PDMP led to marked autophagy in A549 cells, evidenced by increased levels of microtubule-associated protein 1 light chain 3B (LC3B)-II and a decrease in p62 protein, both markers indicative of autophagic activity. nih.gov DL-PDMP also caused massive autophagy accompanied by an increase in the expression of CAAT/enhancer binding protein homologous protein (CHOP), a marker of endoplasmic reticulum (ER) stress. nih.gov The accumulation of cellular ceramides (B1148491), particularly palmitoyl-Cer, induced by DL-PDMP was found to contribute to ER stress and was associated with autophagy via CHOP expression. nih.gov

Influence on Cellular Differentiation and Morphogenesis

Glucosylceramide synthase-based sphingolipids are recognized as important mediators of cellular differentiation and development. apexbt.com Ceramide, the precursor that accumulates upon GCS inhibition by DL-threo-PPMP, plays a critical role in cellular signaling pathways that regulate cell differentiation. capes.gov.br

Stage-Specific Differentiation in Pathogenic Protozoa

Sphingolipid metabolism has emerged as a promising target for chemotherapy against pathogenic protozoa. capes.gov.brnih.govnih.gov PPMP has demonstrated a potent inhibitory effect on Giardia lamblia. capes.gov.br Beyond inhibiting replication, PPMP induced a significant reduction, approximately 90%, in the differentiation of Giardia lamblia into cysts, the stage responsible for disease transmission. nih.govasm.orgnih.gov Treatment of encysting Giardia lamblia cells with PPMP resulted in a dose-dependent inhibition of replication and also inhibited the expression of cyst wall protein 1 (CWP1), a key marker of encystation. asm.org

In Plasmodium falciparum, the parasite responsible for malaria, DL-threo-PPMP inhibits sphingomyelin (B164518) synthase activity and inhibits late ring-stage growth. caymanchem.com Ceramide analogs, including PPMP and PDMP, have shown potent anti-P. falciparum activity in vitro. nih.gov DL-threo-PPMP inhibits sphingosine (B13886) synthetase in Plasmodium falciparum, leading to the destruction of the tubovesicular network (TVM) within the infected erythrocyte and blocking parasite proliferation. medchemexpress.com Furthermore, inhibition of ceramide synthesis using DL-threo-PPMP has been shown to decrease the viability of Leishmania donovani. biorxiv.org

Developmental Morphogenetic Movements in Model Organisms

Studies in model organisms have highlighted the involvement of glycosphingolipids in developmental processes, and PPMP has been utilized to investigate these roles. Glycosphingolipids participate in the gastrulation of Bufo arenarum (South American toad). researchgate.net PPMP, as an inhibitor of glucosylceramide synthase, has been used to study the role of glycosphingolipids during Bufo arenarum development. researchgate.net Treatment of Bufo arenarum embryos with 20 µM PPMP inhibited gastrulation morphogenetic movements. researchgate.net Morphological analysis of arrested embryos treated with PPMP revealed a severe decrease in the number and complexity of cellular extensions, such as filopodia and lamellipodia, in mesodermal cells. researchgate.net The depletion of glycosphingolipids from amphibian embryos using PPMP induced abnormal gastrulation in a dose-dependent manner and had a pronounced effect on development, leading to slowed down or arrested gastrulation. researchgate.net

In plants, the sphingolipid synthesis inhibitor PPMP has been observed to have effects on cell polarity and morphogenesis, similar to those of the sterol synthesis inhibitor fenpropimorph. oup.com This suggests a conserved role for sphingolipids in these fundamental cellular and developmental processes across different kingdoms.

Modulation of Cell-Cell Adhesion and Interaction Processes

Glucosylceramide synthase-based sphingolipids are important mediators of cell-cell recognition. apexbt.com Gangliosides, which are complex glycosphingolipids synthesized from glucosylceramide, play major roles in cell-cell and cell-matrix recognition through interactions with adhesion receptors. oup.com

PPMP has been shown to compromise the adhesion ability of Giardia lamblia parasites. nih.govasm.org This effect may be linked to the incomplete cell division and cluster formation observed upon PPMP incubation, although direct effects on the parasite's adhesion structures cannot be ruled out. nih.gov In Bufo arenarum embryos, mesodermal cells isolated after treatment with PPMP exhibited very low adhesion percentages. researchgate.net These findings support the notion that glycosphingolipids, modulated by PPMP, are involved in cell adhesion events crucial for developmental processes like gastrulation. researchgate.net

Furthermore, DL-PPMP has been investigated for its effects on cell interactions in the context of the immune system. This compound stimulated interactions in both wild-type and Beta 2 microglobulin (B2m) knockout zebrafish embryos during studies of macrophage-hematopoietic stem cell interactions. nih.gov Interestingly, while this compound promoted grooming behavior in wild-type zebrafish, it led to dooming behavior in B2m knockout embryos. nih.gov this compound treatment was also found to stimulate B2M expression in murine hematopoietic stem progenitor cells (HSPCs). nih.gov B2M is a component of MHC class I molecules, which are involved in antigen presentation and can also act as a "don't eat-me" signal. nih.gov

Perturbations in Intracellular Trafficking and Organelle Homeostasis

Intracellular trafficking is a fundamental process in eukaryotic cells, involving the movement of molecules and organelles within the cytoplasm. This dynamic system relies on a complex interplay of membranes, transport vesicles, and cytoskeletal elements to ensure that cellular components reach their correct destinations libretexts.orgfrontiersin.org. Organelle homeostasis, the maintenance of organelle identity, function, and number, is intrinsically linked to efficient intracellular trafficking frontiersin.orgacs.org. This compound-induced alterations in sphingolipid metabolism have been shown to perturb these processes.

Endomembrane System Dynamics

The endomembrane system, comprising the endoplasmic reticulum (ER), Golgi apparatus, lysosomes, and various vesicles, is a central hub for the synthesis, modification, and transport of proteins and lipids fiveable.memdpi.com. The ER plays a crucial role in the biogenesis of certain organelles, including peroxisomes, with specific peroxisomal membrane proteins trafficking through the ER before reaching their destination nih.govfrontiersin.org. Studies have indicated that this compound can influence the dynamics of the endomembrane system. For instance, research in Giardia lamblia treated with PPMP (DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol) revealed an aberrant accumulation of cellular membranes belonging to the endoplasmic reticulum network nih.gov. This suggests that inhibiting glucosylceramide synthesis can interfere with the normal flow and organization of membranes within the endomembrane system.

Vesicular Transport Mechanisms

Vesicular transport is a key mechanism within the endomembrane system, facilitating the movement of cargo between organelles and the plasma membrane through the formation, budding, targeting, and fusion of membrane-bound vesicles libretexts.orgslideshare.net. This process is tightly regulated by various proteins, including GTPases and coat proteins fiveable.menih.gov. This compound's impact on sphingolipid composition can affect membrane properties, potentially disrupting the formation and trafficking of these vesicles. While direct detailed mechanisms of this compound's effects on specific vesicular transport steps are an area of ongoing research, its known influence on glucosylceramide levels, which are important components of cellular membranes, suggests a likely impact on membrane dynamics and, consequently, vesicular transport processes scbt.comfrontiersin.org. Studies investigating intracellular trafficking of molecules, such as Shiga toxin, have utilized PPMP to explore pathways dependent on glycosphingolipids like Gb3, highlighting the inhibitor's utility in dissecting these transport mechanisms plos.org.

Transcriptomic and Proteomic Responses to this compound Exposure

Cellular exposure to chemical compounds like this compound can trigger widespread changes in gene expression (transcriptomics) and protein abundance (proteomics) as the cell attempts to adapt or respond to the altered metabolic state mdpi.comfrontiersin.org. Analyzing these global molecular profiles provides insights into the cellular pathways affected by the compound.

Global Gene Expression Profiling

Transcriptomic analysis involves measuring the levels of messenger RNA (mRNA) molecules in a cell or tissue, providing a snapshot of gene activity researchgate.net. Exposure to this compound can lead to differential expression of genes involved in various cellular processes, including lipid metabolism, stress responses, and signaling pathways. While specific comprehensive studies detailing the global gene expression profile in response to this compound across various cell types are limited in the provided search results, research on related metabolic perturbations or the use of PPMP in transcriptomic studies suggests its potential to induce significant transcriptional changes umcg.nlfrontiersin.org. For example, studies investigating the transcriptomic response to plasma membrane injury or other cellular stresses have identified changes in immediate-early response genes and signaling pathways nih.gov. Given this compound's impact on membrane lipids, it is plausible that similar stress-related transcriptional programs could be activated.

Elucidation of Affected Signaling Pathways

Changes in gene and protein expression are often mediated by alterations in cellular signaling pathways plos.org. This compound's primary target, glucosylceramide synthase, is involved in the synthesis of glycosphingolipids that are known to participate in various signaling cascades scbt.comfrontiersin.org. By inhibiting GCS and altering sphingolipid levels, this compound can modulate these pathways. Research has shown that sphingolipids, including ceramide and gangliosides, can influence signaling pathways related to cell growth, differentiation, and apoptosis scbt.comnih.gov. For instance, increased ceramide levels resulting from GCS inhibition by PPMP have been linked to antiproliferative effects and the modulation of signaling pathways in Giardia lamblia nih.gov. Furthermore, studies in adipocytes have shown that modulation of sphingolipid levels can impact signaling pathways such as the Ras-ERK-MAPK-CREB pathway, which is involved in regulating gene expression plos.org. While the precise signaling pathways affected by this compound can vary depending on the cell type and context, its role in disrupting sphingolipid metabolism positions it as a tool for investigating the intricate connections between lipid signaling and cellular responses.

Compound Information

| Compound Name | PubChem CID |

| DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) | 3008318 abcam.cnabcam.co.jp |

| Glucosylceramide | 10351 [PubChem] |

| Ceramide | 5280361 [PubChem] |

| Ganglioside GD3 | 24884888 [PubChem] |

| Globotriaosylceramide (Gb3) | 24884161 [PubChem] |

| DL-threo-PDMP | 11957678 nih.gov |

| DL-erythro-PPMP hydrochloride | 168313386 nih.gov |

The impact of this compound on cellular processes is significant, largely stemming from its ability to modulate sphingolipid metabolism through GCS inhibition. These effects influence key cellular activities, including intracellular transport, the maintenance of organelle integrity, and broader changes in gene and protein expression.

Perturbations in Intracellular Trafficking and Organelle Homeostasis

Intracellular trafficking is a vital process in eukaryotic cells, facilitating the directed movement of molecules and organelles throughout the cytoplasm libretexts.orgfrontiersin.org. This dynamic system is orchestrated by intricate interactions between cellular membranes, transport vesicles, and the cytoskeleton, ensuring that components reach their designated locations libretexts.orgfrontiersin.org. Organelle homeostasis, which involves maintaining the proper identity, function, and number of organelles, is closely linked to the efficiency of intracellular trafficking frontiersin.orgacs.org. This compound-induced alterations in sphingolipid metabolism have been shown to disrupt these fundamental processes.

Endomembrane System Dynamics

The endomembrane system, an interconnected network encompassing the endoplasmic reticulum (ER), Golgi apparatus, lysosomes, and various vesicles, is central to the synthesis, modification, and transport of proteins and lipids fiveable.memdpi.com. The ER, in particular, is involved in the biogenesis of certain organelles, such as peroxisomes, with some peroxisomal membrane proteins transiting through the ER en route to their destination nih.govfrontiersin.org. Studies suggest that this compound can influence the dynamics of this system. For example, research on Giardia lamblia treated with PPMP (DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol) observed an abnormal accumulation of cellular membranes associated with the endoplasmic reticulum network nih.gov. This finding indicates that inhibiting glucosylceramide synthesis can interfere with the typical movement and organization of membranes within the endomembrane system.

Vesicular Transport Mechanisms

Vesicular transport is a primary mode of movement within the endomembrane system, enabling the shuttling of cargo between organelles and the plasma membrane via the formation, budding, targeting, and fusion of membrane-bound vesicles libretexts.orgslideshare.net. This process is precisely controlled by various proteins, including GTPases and coat proteins fiveable.menih.gov. This compound's effect on sphingolipid composition can alter membrane properties, potentially disrupting the formation and trafficking of these vesicles. While detailed studies specifically on this compound's direct impact on individual vesicular transport steps are not extensively highlighted in the provided search results, its known role in altering glucosylceramide levels, which are integral components of cellular membranes, suggests a likely influence on membrane dynamics and, consequently, vesicular transport processes scbt.comfrontiersin.org. Investigations into the intracellular trafficking of molecules like Shiga toxin have utilized PPMP to probe pathways dependent on glycosphingolipids such as Gb3, illustrating the inhibitor's utility in dissecting these transport mechanisms plos.org.

Transcriptomic and Proteomic Responses to this compound Exposure

Exposure of cells to chemical compounds like this compound can elicit broad changes in gene expression (transcriptomics) and protein levels (proteomics) as the cell attempts to adapt or respond to the altered metabolic state mdpi.comfrontiersin.org. Analyzing these comprehensive molecular profiles provides insights into the cellular pathways affected by the compound.

Global Gene Expression Profiling

Transcriptomic analysis involves quantifying the levels of messenger RNA (mRNA) molecules within a cell or tissue, offering a snapshot of gene activity researchgate.net. Exposure to this compound can lead to differential expression of genes involved in various cellular processes, including lipid metabolism, stress responses, and signaling pathways. While extensive studies specifically detailing the global gene expression profile in response to this compound across diverse cell types are not prominently featured in the provided search results, research on related metabolic disturbances or the use of PPMP in transcriptomic studies suggests its potential to induce notable transcriptional changes umcg.nlfrontiersin.org. For instance, studies examining the transcriptomic response to plasma membrane injury or other cellular stresses have identified changes in immediate-early response genes and signaling pathways nih.gov. Given this compound's effect on membrane lipids, it is plausible that similar stress-associated transcriptional programs could be activated.

Elucidation of Affected Signaling Pathways

Changes in gene and protein expression are frequently mediated by alterations in cellular signaling pathways plos.org. This compound's primary target, glucosylceramide synthase, is involved in the synthesis of glycosphingolipids known to participate in various signaling cascades scbt.comfrontiersin.org. By inhibiting GCS and modifying sphingolipid levels, this compound can modulate these pathways. Research has demonstrated that sphingolipids, including ceramide and gangliosides, can influence signaling pathways related to cell growth, differentiation, and apoptosis scbt.comnih.gov. For example, elevated ceramide levels resulting from GCS inhibition by PPMP have been linked to antiproliferative effects and the modulation of signaling pathways in Giardia lamblia nih.gov. Furthermore, studies in adipocytes have shown that altering sphingolipid levels can impact signaling pathways such as the Ras-ERK-MAPK-CREB pathway, which is involved in regulating gene expression plos.org. While the specific signaling pathways affected by this compound may vary depending on the cell type and context, its role in disrupting sphingolipid metabolism positions it as a valuable tool for investigating the complex interplay between lipid signaling and cellular responses.

Preclinical Research Applications of Dl Ppmp

In Vitro Studies Across Diverse Cell Systems

DL-Ppmp has been utilized in a range of in vitro studies to investigate its effects on cellular processes in both mammalian and parasitic cell lines. These investigations provide insights into the compound's mechanisms of action and its potential as a research tool or therapeutic agent.

Investigations in Mammalian Cell Lines

Studies in mammalian cell lines have demonstrated the impact of this compound on sphingolipid metabolism and various cellular functions. DL-threo-PPMP has been shown to inhibit glucosylceramide synthase activity in homogenates from MDCK cells, mouse liver microsomes, and mouse brain homogenates caymanchem.com. At a concentration of 20 µM, it inhibited GCS activity by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates caymanchem.com.

This compound has also been used in studies involving human cancer cell lines. In colon adenocarcinoma HT29 cells, this compound was used to inhibit Gb3 synthesis espci.fr. Treatment of HT29 cells with this compound for 6 days at a final concentration of 5 mM resulted in the inhibition of Gb3 synthesis espci.fr. Fluorescence imaging demonstrated that the binding of STxB microbubbles, which target Gb3, was significantly higher in untreated HT29 cells compared to those treated with this compound, indicating reduced Gb3 levels upon this compound treatment espci.fr.

Further research in human esophageal cancer cell lines (KYSE30, KYSE450, and KYSE510) identified PPMP (a compound referred to as 2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, distinct from the GCS inhibitor DL-threo-PPMP, but also referred to as PPMP in this context) as a novel microtubule-destabilizing agent semanticscholar.orgresearchgate.net. This compound inhibited the growth of these cell lines with IC50 values of 5.12 µM for KYSE30, 3.50 µM for KYSE450, and 2.85 µM for KYSE510 semanticscholar.org. It also potently inhibited anchorage-independent colony formation in these cell lines in a dose-dependent manner semanticscholar.org. The inhibition of cell viability and anchorage-independent growth was associated with the formation of multinucleated cells, accumulation of cells in the G2/M phase of the cell cycle, and induction of apoptosis semanticscholar.org. This PPMP compound was shown to inhibit tubulin polymerization in vitro and bind to α- and β-tubulin at the same site as colchicine (B1669291) semanticscholar.orgresearchgate.net.

In HEK293 cells, DL-threo-PPMP has been shown to reduce Akt and ribosomal protein S6 phosphorylation caymanchem.com. Additionally, in primary mouse neurons, it has been observed to increase autophagy flux caymanchem.com.

Studies have also investigated the effects of PPMP on the viability of mammalian cells at concentrations inhibitory to parasites. While high concentrations (e.g., 50 µM) of PPMP induced apoptotic nuclear condensation events in mammalian cells after 3 days, concentrations inhibitory to Giardia lamblia (e.g., 10 µM) did not reduce the metabolic activity or cell number of different intestinal and kidney cell lines tested over the same period nih.gov.

Application in Parasitic Cell Cultures

This compound has been studied for its effects on various parasitic organisms, primarily focusing on its potential as an antimalarial and anti-giardial agent.

In Plasmodium falciparum, the parasite responsible for malaria, DL-threo-PPMP acts as an inhibitor of sphingosine (B13886) synthetase medchemexpress.commedchemexpress.com. It inhibits the activity of this enzyme by mimicking the substrate sphingosine, leading to a rapid decrease in the activity of sensitive sphingomyelin (B164518) synthase (SSS) medchemexpress.commedchemexpress.com. This inhibition selectively disrupts the interconnected tubular network of the tubovesicular membrane (TVM) in the host cell cytoplasm and blocks the proliferation of Plasmodium falciparum medchemexpress.commedchemexpress.com. DL-threo-PPMP inhibited late ring-stage P. falciparum growth with an IC50 of 0.85 µM caymanchem.com. Inhibition of SSS and parasite growth by DL-threo-PPMP was detected in several strains of P. falciparum, including FCB, FCR-3, HB-3, and Itg strains pnas.org.

Research on Giardia lamblia, a protozoan parasite causing giardiasis, has shown that PPMP is a potent inhibitor of this parasite in vitro nih.govcapes.gov.br. PPMP blocked in vitro parasite replication in a dose-dependent manner, with an IC50 of 3.5 µM nih.gov. The inhibition was irreversible at 10 µM PPMP, a concentration that did not affect mammalian cell metabolism nih.gov. PPMP inhibited the completion of cell division at a specific stage in late cytokinesis, leading to the aberrant accumulation of cellular membranes of the endoplasmic reticulum network in the caudal area of the parasites nih.gov. PPMP treatment also induced a 90% reduction in G. lamblia differentiation into cysts nih.gov. Increased ceramide levels, potentially induced by PPMP's effect on sphingolipid synthesis, were found to inhibit G. lamblia cell division nih.gov.

Data from In Vitro Studies:

| Cell Type | Compound/Isomer | Effect | Key Finding/IC50 | Source |

| MDCK cell homogenates | DL-threo-PPMP | Inhibition of glucosylceramide synthase | 70% inhibition at 20 µM | caymanchem.com |

| Mouse liver microsomes | DL-threo-PPMP | Inhibition of glucosylceramide synthase | 41% inhibition at 20 µM | caymanchem.com |

| Mouse brain homogenates | DL-threo-PPMP | Inhibition of glucosylceramide synthase | 62% inhibition at 20 µM | caymanchem.com |

| HT29 cells (colon cancer) | This compound | Inhibition of Gb3 synthesis | 5 mM concentration used | espci.fr |

| KYSE30 (esophageal cancer) | PPMP | Inhibition of cell growth | IC50 = 5.12 µM | semanticscholar.org |

| KYSE450 (esophageal cancer) | PPMP | Inhibition of cell growth | IC50 = 3.50 µM | semanticscholar.org |

| KYSE510 (esophageal cancer) | PPMP* | Inhibition of cell growth | IC50 = 2.85 µM | semanticscholar.org |

| HEK293 cells | DL-threo-PPMP | Reduction of Akt and ribosomal protein S6 phosphorylation | - | caymanchem.com |

| Primary mouse neurons | DL-threo-PPMP | Stimulation of autophagy flux | - | caymanchem.com |

| Plasmodium falciparum | DL-threo-PPMP | Inhibition of sphingosine synthetase, blockage of proliferation | IC50 = 0.85 µM (late rings) | caymanchem.commedchemexpress.commedchemexpress.com |

| Giardia lamblia | PPMP | Inhibition of replication, cytokinesis arrest, reduced cyst formation | IC50 = 3.5 µM | nih.gov |

Note: The PPMP referred to in the esophageal cancer studies is a different compound than DL-threo-PPMP, the GCS inhibitor.

Research in Preclinical Animal Models

Preclinical studies utilizing animal models have been conducted to evaluate the effects of this compound in vivo, providing insights into its potential therapeutic applications and biological impact in a more complex biological context.

Developmental Biology Studies in Zebrafish Embryos

Zebrafish (Danio rerio) embryos are a valuable model organism for studying developmental processes due to their external fertilization, transparency, and rapid development nih.govbiorxiv.orgmdpi.commdpi.com. Research using zebrafish embryos has explored the effects of this compound on hematopoietic stem cell (HSPC) behavior and development.

A study analyzing RNA-seq data from this compound-treated human cancer cell lines identified pathways associated with the viral immune response and antigen processing and presentation via MHC class I as being upregulated nih.gov. Consistent with these findings, K562 cells treated with this compound showed increased levels of Beta 2 microglobulin (B2M), a molecule essential for MHC-I stabilization nih.gov.

In zebrafish embryos, this compound was investigated for its role as a "don't eat-me" compound that could influence macrophage-HSPC interactions nih.gov. The compound was rationalized to increase surface Calreticulin (Calr), promoting macrophage-HSPC interactions nih.gov. Experiments in zebrafish embryos showed that this compound stimulated interactions in both wild-type and b2m knockout embryos nih.gov. However, in b2m knockout HSPCs, these interactions led to "dooming" (clearance by macrophages), while in wild-type HSPCs, they resulted in "grooming" (non-engulfment) nih.gov. These results highlight the importance of surface B2M, potentially upregulated by this compound treatment, in instructing grooming behavior by macrophages in zebrafish nih.gov.

Disease Model Investigations in Murine Systems

Murine models are widely used in preclinical research to study various diseases and evaluate potential therapeutic interventions. This compound and related compounds have been investigated in murine disease models, particularly in the context of glycosphingolipid metabolism disorders and cancer.

DL-threo-PPMP is an inhibitor of glucosylceramide synthase apexbt.com. Inhibition of glycosphingolipid synthesis has been explored as a strategy for treating lysosomal storage diseases, such as Fabry disease, which involve the accumulation of glycosphingolipids like globotriaosylceramide (Gb3) jci.org. While the Fabry mouse model was considered poor for determining the effects of GCS inhibition on brain glycosphingolipids, alternative models like Tay-Sachs and Sandhoff disease mice have been used jci.org. In models of Tay-Sachs and Sandhoff disease, substrate deprivation using GCS inhibitors has shown delayed accumulation of gangliosides, delayed onset of neurological symptoms, and modest prolongation of life researchgate.netjci.org.

In a mouse model of renal cancer, D-PDMP, an analog and inhibitor of glucosylceramide synthase and lactosylceramide (B164483) synthase, showed marked reduction in tumor volume caymanchem.complos.org. This was accompanied by a decrease in lactosylceramide levels and an increase in glucosylceramide plos.org. Mechanistic studies indicated that D-PDMP inhibited cell proliferation and angiogenesis by affecting pathways such as p44MAPK, p-AKT-1, and mTOR plos.org. While this study specifically used D-PDMP, it supports the broader concept of targeting glycosphingolipid synthesis with inhibitors like this compound in cancer models.

The PPMP compound identified as a microtubule-destabilizing agent (distinct from DL-threo-PPMP) was also evaluated in murine models bearing patient-derived xenografts (PDX) of esophageal cancer semanticscholar.org. This compound significantly inhibited tumor growth in these PDX models compared to vehicle-treated groups semanticscholar.org.

Efficacy Studies in Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are considered valuable preclinical tools for evaluating the efficacy of potential cancer therapies in a setting that closely mimics the clinical scenario semanticscholar.org.

The PPMP compound (microtubule-destabilizing agent) was tested in human esophageal cancer PDX models established in SCID mice semanticscholar.org. Mice implanted with tumors from different patients (EG2, EG5, and EG8) were treated with this PPMP compound semanticscholar.org. The results showed that the compound significantly inhibited tumor growth in these PDX models in a dose-dependent manner compared to the vehicle-treated control groups semanticscholar.org. Representative photographs illustrated the reduction in tumor size in the treated mice semanticscholar.org.

Data from Preclinical Animal Model Studies:

| Animal Model | Compound/Isomer | Research Focus | Key Finding | Source |

| Zebrafish embryos | This compound | Hematopoietic stem cell behavior, macrophage interaction | Stimulated macrophage-HSPC interactions; B2M crucial for "grooming" behavior in presence of this compound. | nih.gov |

| Murine (disease models) | DL-threo-PPMP | Glycosphingolipid storage disorders | Inhibition of GCS explored as a strategy; studies in Tay-Sachs and Sandhoff models with GCS inhibitors showed delayed symptoms and increased lifespan. | researchgate.netjci.org |

| Murine (renal cancer) | D-PDMP | Renal cancer progression | Reduced tumor volume, decreased lactosylceramide, increased glucosylceramide, inhibition of proliferation and angiogenesis pathways. | caymanchem.complos.org |

| Murine (esophageal cancer PDX) | PPMP* | Esophageal cancer treatment | Significantly inhibited tumor growth in patient-derived xenograft models. | semanticscholar.org |

Note: The PPMP referred to in the esophageal cancer studies is a different compound than DL-threo-PPMP, the GCS inhibitor.

Mechanistic Insights from Combination Studies

Preclinical research has explored the effects of this compound in combination with other therapeutic agents to gain insights into underlying mechanisms and potential synergistic interactions.

Synergistic Effects with Chemotherapeutic Agents

Studies have investigated the combined effects of PPMP, including the DL-threo isomer, with conventional chemotherapeutic agents, particularly in the context of cancer research. Glucosylceramide synthase (GCS) is recognized for its involvement in the cytotoxic response of cancer cells to chemotherapy scitechdevelopment.comuni.lu. Inhibition of GCS by compounds like PPMP can lead to an accumulation of ceramide, a sphingolipid metabolite that has been suggested to enhance the cell death induced by chemotherapy in cancer cells nih.govlipidmaps.org.

Research utilizing DL-threo-PPMP has aimed to understand its impact on cell growth, apoptosis, and autophagy in cancer cell lines, both alone and in combination with other drugs scitechdevelopment.comuni.lu. While some reports have indicated that PPMP can sensitize various tumor cell types to therapeutic agents nih.gov, findings in specific cancer models have shown varied outcomes. For instance, in studies involving human glioma cell lines, the combination of DL-threo-PPMP with temozolomide (B1682018) (TMZ) or irradiation resulted in additive, rather than synergistic, anti-glioma activity nih.govlipidmaps.org.

Further investigations into the stereoisomers of PPMP have revealed more complex interactions. Studies examining the effects of L-threo and DL-erythro stereoisomers of PPMP in combination with fenretinide (B1684555) (4-HPR) in human cancer cell lines demonstrated synergistic cytotoxicity. These synergistic effects were associated with intricate modulations of sphingolipid metabolism, highlighting the stereochemical specificities of these inhibitors labsolu.ca.

Contribution to Understanding Disease Pathophysiology

This compound has served as a valuable research tool to elucidate the pathophysiological roles of sphingolipids in a range of diseases, including cancer, infectious diseases, and certain neurological and inflammatory conditions.

Research in Oncological Contexts

In oncological research, this compound's function as an inhibitor of glucosylceramide synthase has been instrumental in studying the impact of altered sphingolipid metabolism on cancer cell behavior. By inhibiting GCS, this compound leads to increased intracellular ceramide levels nih.govlipidmaps.org. Elevated ceramide has been implicated in promoting apoptosis and inhibiting the proliferation of cancer cells nih.govlipidmaps.orgscitechdevelopment.com.

Preclinical studies have utilized DL-threo-PPMP to investigate its effects on fundamental cellular processes in cancer, such as cell growth, programmed cell death (apoptosis), and autophagy scitechdevelopment.comuni.lu. Research in glioma cell lines, for example, has explored how modulating endogenous ceramide levels through GCS inhibition with DL-threo-PPMP affects their response to therapy nih.govlipidmaps.org. Studies comparing the effects of different PPMP stereoisomers have also provided insights into how subtle structural differences can lead to varied impacts on sphingolipid metabolism and cancer cell cytotoxicity labsolu.ca.

Studies in Infectious Diseases (e.g., Malaria, Giardiasis)

This compound has demonstrated significant utility in the study of certain infectious diseases, particularly malaria and giardiasis, by targeting key enzymes in parasite sphingolipid metabolism.

In the case of malaria, DL-threo-PPMP has been identified as an inhibitor of sphingosine synthetase in Plasmodium falciparum, the parasite responsible for malaria mitoproteome.orglipidmaps.org. This inhibition disrupts the parasite's sphingolipid synthesis, leading to a blockage in its proliferation mitoproteome.orglipidmaps.org. DL-threo-PPMP has been shown to inhibit the development of the tubovesicular network (TVN) tubules within infected erythrocytes, structures crucial for the parasite's growth and nutrient uptake nih.gov. Its use in research contributes to understanding malaria parasite biology and the search for new antimalarial strategies mitoproteome.orglipidmaps.org.

For Giardia lamblia, a protozoan parasite causing giardiasis, PPMP (including DL-threo-PPMP) functions as an inhibitor of glucosylceramide synthase scitechdevelopment.comlipidmaps.orgnih.gov. Studies have shown that PPMP effectively blocks the replication, adhesion, and encystation of Giardia lamblia in a dose-dependent manner lipidmaps.orgnih.gov. The inhibition of GCS by PPMP in Giardia interferes with the expression of cyst wall protein 1 (CWP1) and impacts cell cycle progression and membrane trafficking, processes essential for the parasite's life cycle and transmission scitechdevelopment.comnih.gov.

Investigations in Neurological and Inflammatory Conditions

Preclinical investigations have also utilized this compound to explore its effects in certain neurological and inflammatory contexts, often related to its influence on sphingolipid metabolism.

DL-threo-PPMP has been employed in studies investigating neuronal processes. For instance, it has been used as an inhibitor of GT1b synthesis in research examining the binding of botulinum neurotoxin B to neuronal cells. Additionally, inhibiting glucosylceramide synthase with PPMP has been shown to stimulate autophagy flux in neurons, suggesting a role for this pathway in neuronal function.

Methodological Approaches in Dl Ppmp Research

Biochemical Enzyme Activity Assays

Biochemical enzyme activity assays are fundamental in studying the effects of DL-Ppmp, particularly its inhibitory action on glucosylceramide synthase. These assays measure the rate at which an enzyme catalyzes a specific reaction, often by quantifying the production of a product or the consumption of a substrate. For example, the activity of enzymes can be determined by measuring the amount of reducing sugar produced from a substrate like starch using methods such as the 2,2-dinitrosalicylic acid (DNS) method. dergipark.org.tr Enzyme activity can also be screened using plate-based assays, such as a modified Congo Red Plate Assay. dergipark.org.tr Factors like temperature and pH are critical parameters examined in these assays to understand their effect on enzyme activity and stability. mdpi.com DL-threo-PPMP has been shown to inhibit glucosylceramide synthase activity with IC50 values typically ranging between 2 and 20 µM in cell homogenates. caymanchem.comapexbt.com DL-threo-PPMP also acts as an inhibitor of sphingosine (B13886) synthetase in Plasmodium falciparum, mimicking the substrate sphingosine and leading to a rapid decrease in enzyme activity. medchemexpress.com

Advanced Lipidomics and Sphingolipid Profiling Techniques

Advanced lipidomics and sphingolipid profiling techniques are crucial for analyzing the changes in cellular lipid composition, particularly sphingolipids, upon treatment with this compound. These techniques allow for the identification and quantification of various lipid species within biological samples. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for accurate and thorough lipid quantification in biological matrices. caymanchem.com This approach offers high sensitivity, efficiency, and specificity, enabling the analysis of numerous lipids, including ceramides (B1148491) and other sphingolipids, in a single analysis. caymanchem.com Electrospray ionization tandem mass spectrometry (ESI-MS/MS) or LC-MS/MS can be used to measure lipid species in various biological fluids like synovial fluid. plos.org Targeted lipidomics services utilizing LC-MS/MS can provide reliable and simultaneous quantification of sphingolipids and their metabolites, such as ceramides, sphingomyelin (B164518), sphingosine base, and hexosylceramide. creative-proteomics.com Studies using lipid profiling have shown that PPMP treatment can alter sphingolipid levels in cells, for instance, reducing dihydrosphingosine levels in Scedosporium boydii cells. nih.gov

Cell-Based Assays for Functional Biological Responses

Cell-based assays are essential for evaluating the functional biological responses of cells when exposed to this compound. These assays provide insights into how cells behave under specific conditions and are used to measure key functions like proliferation, cytotoxicity, and the mechanism of action of compounds. accelevirdx.com They are widely used in drug screening to determine if test molecules affect cell proliferation or exhibit direct cytotoxic effects. iyte.edu.tr

Assays for Cell Proliferation and Viability

Assays for cell proliferation and viability are commonly used to assess the impact of this compound on cell growth and health. Cell viability assays determine the number of healthy cells in a sample and indicate cell health and functionality. susupport.comassaygenie.com Proliferation assays measure the rate of cell growth and division. assaygenie.com Various methods are available, including those based on metabolic activity, such as the MTT, MTS, and Resazurin (B115843) assays, which measure the reduction of tetrazolium reagents or resazurin by metabolically active cells. iyte.edu.trnih.gov The Cell Counting Kit-8 (CCK-8) and WST-8 assays are also utilized for cell proliferation and cytotoxicity assessments. apexbt.comassaygenie.com These assays are crucial for evaluating the cytotoxic effects of compounds and for monitoring viable cell numbers during other cell-based experiments. nih.gov DL-threo-PPMP has been shown to induce a reduction in cell growth and inhibit DNA synthesis in cell lines. caymanchem.com this compound has also been reported to potentiate the cytotoxicity of cisplatin (B142131) in certain cancer cell lines. researchgate.net

Common Cell Viability and Proliferation Assays

| Assay Type | Principle | Readout |

| MTT Assay | Reduction of MTT to purple formazan (B1609692) crystals | Absorbance |

| MTS Assay | Reduction of MTS to soluble formazan | Absorbance |

| Resazurin Assay | Reduction of resazurin to fluorescent resorufin | Fluorescence |

| CCK-8/WST-8 Assays | Reduction of WST-8 to water-soluble formazan | Absorbance |

| Dye Exclusion Methods (e.g., Trypan Blue) | Assess membrane integrity; viable cells exclude dye | Microscopy/Cell Counter |

Flow Cytometry for Cell Cycle Analysis and Antigen Expression

Flow cytometry is a powerful technique used to analyze cell cycle distribution and the expression of cell surface or intracellular antigens in cell populations treated with this compound. This method allows for the rapid and quantitative analysis of individual cells based on their light scattering and fluorescence properties. Cell cycle analysis by flow cytometry typically involves staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI) or 4′,6′-diamidino-2-phenylindole (DAPI), allowing researchers to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). springernature.com Bivariate analysis of DNA content and proliferation-associated proteins, such as cyclins, can also be performed to gain more detailed insights into cell cycle progression. springernature.com Flow cytometry can also detect apoptotic cells with fractional DNA content. springernature.com Furthermore, flow cytometry is used to assess the expression levels of specific antigens on the cell surface or within the cell by using fluorescently labeled antibodies. acs.org Studies have utilized flow cytometry to assess cell cycle arrest induced by PPMP and to examine changes in protein expression, such as B2M expression in hematopoietic stem/progenitor cells (HSPCs) treated with this compound. researchgate.netnih.gov PPMP has been shown to induce G2/M cell cycle arrest in certain cancer cell lines. researchgate.net

Advanced Microscopy and Immunofluorescence Techniques

Advanced microscopy and immunofluorescence techniques provide visual information about the cellular localization of molecules and structural changes induced by this compound. Immunofluorescence (IF) is a widely used technique that employs fluorescently labeled antibodies to detect specific target molecules, such as proteins, within cells or tissues. leica-microsystems.commicroscopeinternational.com This allows researchers to visualize the distribution and localization of these molecules. microscopeinternational.com IF preparations can be analyzed using various microscopy techniques, including epifluorescence microscopy, confocal laser scanning microscopy (CLSM), and super-resolution microscopy. leica-microsystems.commicroscopeinternational.com Confocal microscopy provides clearer visualization of cellular structures in three dimensions by eliminating out-of-focus light. longdom.org Super-resolution microscopy techniques, such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM), offer even higher resolution, enabling the study of molecular interactions at the nanoscale. acs.orglongdom.org Immunofluorescence can be used in both direct and indirect formats, with indirect IF often providing signal amplification. leica-microsystems.com These microscopy techniques, combined with immunofluorescence, can be used to observe structural changes within cells, such as the dynamics of microtubulin upon PPMP treatment, by staining relevant cellular components like β-tubulin, γ-tubulin, and DNA. researchgate.net

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are employed to investigate the underlying mechanisms of this compound's effects at the molecular level. These techniques encompass a broad range of methods used to study cellular processes, gene expression, and protein function. Basic techniques include nucleic acid and protein isolation, quantification, and characterization using methods like spectroscopy and gel electrophoresis (SDS-PAGE, agarose). unimi.it Recombinant DNA technology, PCR, restriction enzyme digestion, and plasmid DNA manipulation are fundamental molecular cloning techniques. unimi.it Cell culture techniques, including sterile techniques and the growth of various cell types, are essential for conducting cell-based assays and other cellular studies. unimi.it Genetic engineering of animal cells can also be performed. unimi.it Techniques such as qPCR can be used to analyze gene expression levels in cells treated with this compound. nih.gov These molecular and cellular approaches provide crucial context and mechanistic detail to the observations made using biochemical and cell-based assays.

Gene and Protein Expression Analysis

Gene and protein expression analysis are fundamental approaches used to investigate how this compound affects the levels of specific mRNAs and proteins within cells. Changes in gene and protein expression can indicate altered cellular pathways in response to GCS inhibition by this compound.

Studies have employed techniques such as Reverse Transcriptional Polymerase Chain Reaction (RT-PCR) to analyze gene expression. For instance, research on vincristine-resistant cancer cell lines investigated the relationship between glucosylceramide synthase (GCS) mRNA expression and multidrug resistance (MDR). This study found that this compound could inhibit the expression of both GCS and mdr1 genes in these cells sigmaaldrich.com. The inhibition of GCS and mdr1 gene expression was observed to be positively correlated with the concentration of this compound sigmaaldrich.com. These findings suggest that this compound's effects might involve modulating the transcription of genes related to glucolipid metabolism and drug resistance.

Protein expression analysis complements gene expression studies by quantifying the actual protein levels. Techniques such as Western blotting, 2-D gel electrophoresis, and immunoassays are commonly used to assess protein abundance and modifications nih.gov. While direct protein expression analysis specifically of GCS or other proteins upon this compound treatment was not detailed in the provided context, studies on related inhibitors like DL-PDMP have shown changes in the expression of proteins involved in autophagy and endoplasmic reticulum stress, such as LC3B-II, p62, CHOP, and LASS5 researchgate.net. Measuring the expression and activity of P-glycoprotein (Pgp), encoded by the mdr1 gene, and GCS protein levels are also relevant in understanding the mechanisms of drug resistance influenced by GCS inhibition science.gov.

Genetic Manipulation and Knockdown Strategies

Genetic manipulation and knockdown strategies are valuable tools for studying the functional consequences of reduced GCS activity, mimicking or complementing the effects of chemical inhibitors like this compound. By specifically reducing the expression of the gene encoding GCS (UGCG), researchers can further elucidate the roles of glucosylceramide and downstream glycosphingolipids in various biological processes.

Genetic knockdown of UGCG in specific cell types or tissues allows for the investigation of phenotypes associated with impaired glycosphingolipid synthesis. For example, studies using mice with inducible forebrain neuron-specific deletion of the UGCG gene have been employed to understand the critical role of gangliosides, which are synthesized from glucosylceramide, in hypothalamic regulation of body energy homeostasis nih.gov. Such genetic approaches provide direct evidence for the involvement of the GCS pathway in specific biological functions and can validate the findings observed with this compound treatment.

While this compound is a chemical inhibitor and not a tool for genetic manipulation itself, research often combines pharmacological inhibition with genetic methods. Treating cells with this compound to reduce glycosphingolipid synthesis, as demonstrated by the decrease of Gb3 on the cell surface, can be coupled with genetic techniques to explore the consequences of this reduction. This combined approach helps to differentiate the specific effects of GCS inhibition from potential off-target effects of the chemical compound.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches provide theoretical insights into the interaction of this compound with its biological target and can aid in the design of new inhibitors. These methods utilize computational power to simulate molecular behavior and predict properties relevant to biological activity.

Molecular Docking for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when bound to a protein target (like GCS) and to estimate the binding affinity. This method involves searching for the optimal fit between the ligand and the receptor's active site.

Although specific molecular docking studies of this compound binding to GCS were not found in the provided search results, these methods have been applied to study the interaction of GCS with its natural substrates, ceramide and UDP-glucose. Such studies involve preparing the protein structure, defining a binding site (often centered around the known active site or cofactors like Mn²⁺), and then docking the ligand to explore possible binding poses. The results of docking can provide information about the key amino acid residues involved in the interaction and the types of forces stabilizing the complex. Applying molecular docking to this compound could help predict how it binds to the GCS active site and competes with the natural substrates, providing a structural basis for its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activity (e.g., GCS inhibitory activity) and correlating their structural descriptors with their potency, a predictive model can be built.

Future Directions and Emerging Research Perspectives for Dl Ppmp

Rational Design and Synthesis of Next-Generation Analogues

Future research efforts may focus on the rational design and synthesis of next-generation analogues of DL-Ppmp. While directly detailed studies on the rational design of this compound analogues were not extensively found, the principle of rational design in medicinal chemistry involves using structural and mechanistic information to synthesize compounds with improved properties. Given this compound's activity as a glucosylceramide synthase inhibitor and a ceramide analog, future design strategies could aim to enhance its potency, selectivity for specific GCS isoforms (if they exist and are relevant to particular diseases), or modify its pharmacokinetic properties.

Understanding the precise binding interactions of this compound with glucosylceramide synthase could inform the design of analogues with optimized affinities. Similarly, if its interaction with tubulin is further validated as a relevant mechanism, structural modifications could be explored to modulate this activity specifically. The synthesis of stereoisomers, beyond the known active D-threo form researchgate.net, or the creation of compounds with variations in the acyl chain or morpholine (B109124) ring could yield analogues with altered biological profiles. The development of such analogues would facilitate a more detailed understanding of the structure-activity relationships of this class of compounds and potentially lead to candidates with improved therapeutic indices.

Exploration of Novel Biological Targets and Therapeutic Avenues

The biological activities of this compound suggest potential therapeutic avenues that warrant further exploration. Its established role as a glucosylceramide synthase inhibitor links it directly to sphingolipid metabolism, a pathway implicated in various diseases, including certain cancers and infectious diseases uni-freiburg.descbt.com. Future research could investigate the therapeutic potential of modulating sphingolipid metabolism via this compound or its analogues in a broader range of conditions where this pathway is dysregulated.

Beyond sphingolipid metabolism, the observation that "PPMP" acted as a novel tubulin-depolymerizing agent in esophageal cancer research opens up a distinct therapeutic avenue targeting the cytoskeleton caymanchem.com. Future studies are needed to confirm this mechanism for this compound specifically and to explore its potential in other cancers or diseases where microtubule dynamics are a therapeutic target.

Furthermore, research indicating this compound's influence on macrophage-hematopoietic stem cell interactions and the expression of Beta-2-microglobulin (B2M) points towards potential applications in modulating immune responses or cell-cell recognition processes. Exploring these interactions could uncover novel therapeutic uses in immunological disorders or in regenerative medicine. The observed effects of this compound on Giardia lamblia, inhibiting replication and differentiation, highlight its potential as an antiparasitic agent, suggesting further research into its utility against other protozoal infections uni-freiburg.descbt.com.